Hexamethylene diisocyanate trimer

概要

説明

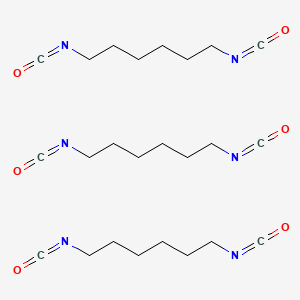

Hexamethylene diisocyanate trimer is a cyclic trimer of hexamethylene diisocyanate, an organic compound with the formula (CH₂)₆(NCO)₃. It is a colorless liquid known for its use in the production of polyurethanes, coatings, and adhesives. The trimer form is particularly valued for its reduced volatility and toxicity compared to its monomeric counterpart .

準備方法

Hexamethylene diisocyanate trimer is synthesized through the cyclotrimerization of hexamethylene diisocyanate monomer. This process typically involves the use of a catalyst such as tri-n-butylphosphine. The reaction conditions include maintaining a specific temperature and pressure to ensure the formation of the trimer while minimizing the production of higher oligomers . Industrial production methods often involve the use of autoclaves and controlled environments to achieve high yields and purity .

化学反応の分析

Hexamethylene diisocyanate trimer undergoes various chemical reactions, including:

Addition Reactions: Reacts with alcohols to form urethanes.

Hydrolysis: Reacts with water to form amines and carbon dioxide.

Polymerization: Acts as a crosslinker in the formation of polyurethanes

Common reagents used in these reactions include alcohols, water, and polyols. The major products formed are urethanes, amines, and polyurethanes .

科学的研究の応用

Polymer Chemistry

Hexamethylene diisocyanate trimer serves as a crosslinking agent in the synthesis of polyurethanes and other polymers. Its ability to react with nucleophiles allows it to form strong covalent bonds, enhancing the mechanical properties of materials. This application is crucial in developing coatings, adhesives, and elastomers that require durability and flexibility.

Biocompatible Materials

In biological applications, this compound is utilized in preparing biocompatible materials . Its low toxicity profile makes it suitable for medical devices and drug delivery systems, where biocompatibility is essential.

Coatings and Adhesives

The compound is widely used in the production of coatings and adhesives due to its excellent weathering resistance, gloss retention, and thermal stability. Industries such as automotive, construction, and aerospace benefit from these properties, which enhance the longevity and performance of products .

Case Study 1: Occupational Exposure

A longitudinal study evaluated pulmonary function among workers exposed to this compound in an industrial setting. The study monitored forced vital capacity (FVC) and forced expiratory volume in one second (FEV1) over several years. Results indicated no significant decline in lung function compared to a control group, suggesting that while exposure may pose risks, effective safety measures can mitigate health impacts .

Case Study 2: Respiratory Effects

Research involving animal models assessed the respiratory effects of acute inhalation exposure to this compound. Findings demonstrated dose-dependent respiratory distress, with symptoms such as coughing and pulmonary edema observed at higher concentrations. This highlights the importance of proper ventilation and protective equipment in occupational settings .

作用機序

The mechanism of action of hexamethylene diisocyanate trimer involves its ability to react with nucleophiles such as alcohols and amines. This reactivity is due to the presence of isocyanate groups, which can form strong covalent bonds with nucleophilic groups. The molecular targets include hydroxyl and amino groups, leading to the formation of urethane and urea linkages .

類似化合物との比較

Hexamethylene diisocyanate trimer is often compared with other isocyanates such as:

- Isophorone diisocyanate

- Methylene diphenyl diisocyanate

- Toluene diisocyanate

Compared to these compounds, this compound offers enhanced stability, reduced volatility, and lower toxicity. Its unique cyclic structure provides increased thermal resistance and better performance in outdoor applications .

生物活性

Hexamethylene diisocyanate trimer (HDI trimer) is a compound derived from the polymerization of hexamethylene diisocyanate (HDI). It is primarily used in the production of polyurethane coatings, adhesives, and elastomers. Understanding its biological activity is critical due to its potential health effects, especially in occupational settings where exposure may occur.

Chemical Structure and Properties

HDI trimer consists of three isocyanate groups, which are reactive towards nucleophiles such as amino acids and proteins. This reactivity can lead to various biological effects, including sensitization and toxicity. The molecular structure allows for cross-linking with other polymers, enhancing the mechanical properties of materials but also posing risks for biological interactions.

Respiratory Effects

Exposure to HDI trimer can lead to significant respiratory issues. Studies have shown that inhalation of HDI can cause irritation of the upper respiratory tract, coughing, and asthma-like symptoms. In a toxicological assessment involving rats, acute inhalation exposure resulted in a dose-dependent increase in mortality, with symptoms including pulmonary edema and decreased lung function observed at higher concentrations .

Table 1: Acute Inhalation Toxicity Data for HDI Trimer

| Concentration (mg/m³) | Mortality Rate (%) | Observed Symptoms |

|---|---|---|

| 105 | 0 | No symptoms |

| 259 | 40 | Respiratory distress |

| 341 | 50 | Coughing, tightness in chest |

| 443 | 80 | Severe respiratory distress |

Skin Sensitization

HDI trimer has been identified as a skin sensitizer. A study comparing the effects of HDI monomer and its trimer on human skin cells demonstrated that both forms can induce cellular toxicity, but the mechanisms may differ due to their chemical structures. The HDI monomer showed higher toxicity compared to the trimer in cultured skin cells, indicating that polymerization may mitigate some adverse effects .

Table 2: Comparative Toxicity of HDI Monomer vs. HDI Trimer

| Compound | LC50 (µM) | Cell Type | Observed Effects |

|---|---|---|---|

| HDI Monomer | 0.5 | Keratinocytes | High cytotoxicity |

| HDI Trimer | 1.5 | Fibroblasts | Moderate cytotoxicity |

Occupational Exposure

A notable case involved an auto spray painter who experienced respiratory symptoms after prolonged exposure to paints containing HDI-based hardeners. Despite wearing protective equipment, he reported worsening symptoms over time, including chest tightness and wheezing. This case highlights the importance of monitoring exposure levels and implementing safety measures in occupational settings .

Long-term Health Effects

Longitudinal studies on workers exposed to HDI trimer have shown a correlation between exposure levels and decline in pulmonary function over time. Regular pulmonary function tests indicated significant impairments among workers with chronic exposure compared to unexposed controls .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing HDI trimer with controlled molecular weight distribution?

- HDI trimer is synthesized via cyclotrimerization of HDI monomer using catalysts like tri-n-butylphosphine (TBP) or N-hydroxyalkyl quaternary ammonium hydroxide. Key parameters include reaction time (e.g., 2–6 hours), temperature (80–120°C), and catalyst concentration (0.1–1.0 wt%). Gel permeation chromatography (GPC) reveals that higher catalyst concentrations and longer reaction times increase oligomer diversity (e.g., dimers, pentamers) alongside the trimer .

Q. Which analytical techniques are most effective for characterizing HDI trimer’s structure and purity?

- Combined use of mass spectrometry (MS), nuclear magnetic resonance (NMR), and Fourier transform infrared spectroscopy (FTIR) is essential. MS identifies oligomer distribution (e.g., trimer at m/z 627.24), while NMR (<sup>13</sup>C and <sup>1</sup>H) confirms isocyanurate ring formation. FTIR detects NCO group consumption (2,270 cm<sup>−1</sup> peak reduction) .

Q. How can researchers confirm the dominance of isocyanurate structures over biuret in HDI trimer?

- Isocyanurate (cyclic trimer) and biuret (linear trimer) structures are differentiated via <sup>13</sup>C NMR: isocyanurate shows a carbonyl carbon peak at ~148 ppm, while biuret exhibits peaks at ~156 ppm. FTIR and MS further distinguish these via unique fragmentation patterns .

Q. What methodologies address the heterogeneity of HDI trimer synthesis by-products?

- Fractional precipitation or selective solvent extraction can isolate the trimer from dimers and higher oligomers. GPC with refractive index detection quantifies molecular weight distribution, while HPLC-MS provides high-resolution oligomer separation .

Advanced Research Questions

Q. How can microencapsulation of HDI trimer enhance self-healing coatings, and what techniques validate their performance?

- HDI trimer microcapsules synthesized via in situ polymerization (e.g., urea-formaldehyde shells) are embedded in coatings. Self-healing efficacy is assessed using scanning electrochemical microscopy (SECM) to map redox activity at damaged sites, complemented by fluorescence microscopy to track capsule rupture .

Q. What crosslinking strategies improve the mechanical stability of HDI trimer-based copolymers?

- Urethane linkages formed between HDI trimer and acrylate copolymers (e.g., poly(MMA-co-BA-co-DMAEMA)) enhance mechanical properties. Dynamic mechanical analysis (DMA) and tensile testing quantify crosslink density, while FTIR monitors NCO conversion .

Q. What methodological challenges arise in assessing HDI trimer’s toxicological profile during occupational exposure studies?

- Immunoassays for IgE/IgG antibodies against HDI-HSA conjugates are non-specific due to cross-reactivity with other isocyanates. Advanced techniques like liquid chromatography-tandem MS (LC-MS/MS) are needed to detect HDI-specific biomarkers (e.g., hexamethylene diamine adducts) .

Q. How do electrochemical methods like AC-SECM evaluate HDI trimer’s role in corrosion-resistant coatings?

- Alternating current scanning electrochemical microscopy (AC-SECM) measures local impedance changes to map coating defects and HDI trimer-mediated self-healing. Comparative studies with traditional SECM show superior spatial resolution (~10 µm) for quantifying healing efficiency .

Q. What experimental approaches determine HDI trimer’s hydrolytic stability under varying environmental conditions?

- Accelerated aging tests (e.g., exposure to 70°C/75% RH) monitor NCO content via titration. NMR tracks hydrolysis products (e.g., amines, CO2), while gravimetric analysis quantifies mass loss. Surfactant-stabilized emulsions improve aqueous stability .

Q. How do computational models differentiate HDI trimer’s reactivity in isocyanurate vs. biuret configurations?

特性

IUPAC Name |

1,6-diisocyanatohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C8H12N2O2/c3*11-7-9-5-3-1-2-4-6-10-8-12/h3*1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXRKNIZYMIXSAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN=C=O)CCN=C=O.C(CCCN=C=O)CCN=C=O.C(CCCN=C=O)CCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28574-90-5 | |

| Record name | Hexamethylene diisocyanate trimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028574905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。